8-Fluoro-3-iodopyrido[1,2-a]pyrimidin-4-one
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Overview
Description
8-Fluoro-3-iodopyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family. This compound is characterized by the presence of fluorine and iodine atoms at the 8th and 3rd positions, respectively, on the pyrido[1,2-a]pyrimidine ring. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-3-iodopyrido[1,2-a]pyrimidin-4-one typically involves the following steps:
Formation of the Pyrido[1,2-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminopyridine and 2-chloropyrimidine under basic conditions.
Introduction of Fluorine and Iodine: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor. The iodine atom can be introduced through iodination reactions using iodine or iodine monochloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the iodine position, to form various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Chalcogenation: Metal-free C-3 chalcogenation (sulfenylation and selenylation) has been reported for similar compounds, which can be applied to this compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiols can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the compound with altered functional groups.
Reduction Products: Reduced forms with different oxidation states.
Chemistry:
Synthesis of Derivatives:
Biology and Medicine:
Protein Kinase Inhibitors: Pyrido[1,2-a]pyrimidine derivatives have shown potential as protein kinase inhibitors, which are crucial in cancer treatment.
Antimicrobial Agents: Some derivatives exhibit antimicrobial properties, making them useful in developing new antibiotics.
Industry:
Material Science: The unique electronic properties of the compound make it suitable for use in organic electronics and optoelectronic devices.
Mechanism of Action
The mechanism of action of 8-Fluoro-3-iodopyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of cellular signaling pathways involved in cell growth, differentiation, and survival.
Comparison with Similar Compounds
Pyrido[2,3-d]pyrimidine: Another fused pyrimidine derivative with similar biological activities.
Imidazo[1,2-a]pyridines: Known for their wide range of applications in medicinal chemistry.
Uniqueness:
Fluorine and Iodine Substitution: The presence of both fluorine and iodine atoms in 8-Fluoro-3-iodopyrido[1,2-a]pyrimidin-4-one provides unique electronic and steric properties that can enhance its biological activity and selectivity.
Versatility in Reactions: The compound’s ability to undergo various chemical reactions makes it a versatile building block for synthesizing a wide range of derivatives.
Properties
IUPAC Name |
8-fluoro-3-iodopyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FIN2O/c9-5-1-2-12-7(3-5)11-4-6(10)8(12)13/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQPSQPGOCPNMMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=C(C2=O)I)C=C1F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FIN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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